2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O5S/c1-2-15-17(19)18(22-11-21-15)28-13-7-8-23(9-13)29(25,26)14-5-3-12(4-6-14)27-10-16(20)24/h3-6,11,13H,2,7-10H2,1H3,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSJUZNGMDVXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide typically involves several steps, including:
Preparation of the pyrimidinyl intermediate.
Formation of the pyrrolidinyl derivative.
Sulfonylation of the phenoxy group.
Final coupling to form the acetamide.
Industrial Production Methods: Industrial production methods may employ large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common industrial techniques include:
Continuous flow synthesis for better control over reaction parameters.
Use of catalytic agents to enhance reaction efficiency.
Purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The 5-fluoro substituent on the pyrimidine ring (derived from precursors like 6-ethyl-5-fluoro-4(3H)-pyrimidinone ) facilitates nucleophilic substitution due to fluorine’s electron-withdrawing effects. Common reactions include:
Example : Reaction with morpholine under CuBr catalysis (10 mol%) and Cs₂CO₃ in DMSO at 80°C yields 6-ethyl-5-morpholinopyrimidin-4-yl analogues .
Sulfonamide Group Reactivity
The sulfonamide linker (-SO₂-N-) is susceptible to hydrolysis or nucleophilic displacement:
Note : The pyrrolidine ring adjacent to the sulfonamide may sterically hinder reactions at this site .
Pyrrolidine Ring Modifications
The pyrrolidin-1-yl group can undergo ring-opening or functionalization:
Example : Oxidation with KMnO₄ yields a linear chain with a carboxylic acid and amine .
Acetamide Hydrolysis and Functionalization
The terminal acetamide group is hydrolytically labile:
Stability Data : The acetamide moiety remains intact under neutral conditions but degrades at pH < 3 or > 10 .
Ether Bond Cleavage
The phenoxy ether linkage can be cleaved under strong acids/bases:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic Cleavage | HBr/AcOH, 120°C | Phenol and alkyl bromide formation | |
| Reductive Cleavage | LiAlH₄, THF, 0°C | Reduction to hydrocarbon and phenol |
Synthetic Pathways
The compound is likely synthesized via sequential coupling reactions:
-
Pyrimidine-Pyrrolidine Coupling : Mitsunobu reaction between 6-ethyl-5-fluoropyrimidin-4-ol and pyrrolidine-3-ol .
-
Sulfonylation : Reaction of the pyrrolidine with 4-fluorobenzenesulfonyl chloride .
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Acetamide Installation : Alkylation of the phenol with chloroacetamide under K₂CO₃ .
Yield Optimization : Copper-catalyzed steps (e.g., CuBr, 20 mol%) improve efficiency .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C (DSC data inferred from ).
-
Photodegradation : Exposure to UV light (λ = 254 nm) causes sulfonamide bond cleavage .
-
pH Sensitivity : Stable at pH 5–7; hydrolyzes in acidic/basic conditions (t₁/₂ = 2h at pH 2) .
Biological Interactions
Scientific Research Applications
Structural Characteristics
The compound features several key components:
- Pyrimidine Derivative : The presence of a fluorinated pyrimidine ring suggests potential interactions with nucleic acids and proteins.
- Pyrrolidine Ring : This cyclic structure may enhance the compound's ability to interact with biological targets.
- Phenoxy and Sulfonamide Groups : These functional groups are known for their roles in enhancing solubility and biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity :
- The fluorinated pyrimidine component is well-known for its role in anticancer therapies. Preliminary studies suggest that this compound may exhibit significant efficacy against various cancer cell lines due to its ability to interfere with cellular proliferation pathways .
- Case Study : In vitro tests have shown promising results against human cancer cell lines, indicating that the compound could serve as a lead for further drug development .
-
Enzyme Inhibition :
- The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like diabetes and obesity .
- Mechanism of Action : It likely binds to the active sites of enzymes, modulating their activity and affecting downstream signaling pathways related to metabolism and cell growth.
- Neuroprotective Effects :
Agricultural Applications
-
Fungicidal Properties :
- The structural components of the compound suggest potential applications as a fungicide. Similar pyrimidine derivatives have been evaluated for their antifungal activities against various plant pathogens .
- Bioassay Results : Compounds with related structures have shown effective antifungal activities in laboratory settings, indicating that this compound could also be evaluated for agricultural use against crop diseases .
- Insecticidal Activity :
Mechanism of Action
Molecular Targets and Pathways:
2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide interacts with specific receptors or enzymes.
Inhibits or activates biological pathways depending on the context.
May act on cellular signaling pathways, influencing cell behavior and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs from Evidence:
- 3x, 3y () : Benzimidazole sulfonyl derivatives with methoxy-substituted pyridines.
- 3z, 3aa () : Trifluoroethoxy- and methoxypropoxy-substituted pyridines.
- Example 83 (): Pyrazolo-pyrimidine-chromenone hybrid with fluorophenyl and isopropoxy groups.
Comparative Analysis:
Key Differences :
Biological Activity
The compound 2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic organic molecule that incorporates a variety of functional groups, including a pyrimidine derivative, a pyrrolidine ring, and a sulfonamide moiety. This structural complexity suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features
The compound's structure can be dissected as follows:
- Pyrimidine Component : The 6-Ethyl-5-fluoropyrimidine moiety is known for its anticancer properties due to its ability to interfere with nucleic acid synthesis.
- Pyrrolidine Ring : This cyclic amine is often linked to enhanced bioavailability and interaction with biological targets.
- Sulfonamide Group : Known for its antibacterial properties, this group may contribute to the compound's overall biological activity.
The proposed mechanism of action involves the compound's ability to interact with various biological targets, including enzymes and receptors. The fluorinated pyrimidine component is particularly significant as it may enhance the compound's efficacy against cancer cell lines by inhibiting specific metabolic pathways related to tumor growth.
Anticancer Activity
Preliminary studies indicate that compounds containing fluorinated pyrimidines exhibit strong anticancer activity. For instance, similar fluoropyrimidine derivatives have demonstrated significant inhibition of cell proliferation in various cancer cell lines. The specific biological activity of this compound would require empirical testing through bioassays to determine its efficacy against specific targets.
Enzyme Inhibition
The presence of the sulfonamide group suggests potential inhibitory effects on certain enzymes involved in metabolic pathways. Initial interaction studies indicate that this compound may bind effectively to enzymes that play critical roles in disease progression, particularly in cancer and bacterial infections.
Research Findings and Case Studies
A review of recent literature highlights several key findings related to the biological activity of similar compounds:
-
Anticancer Efficacy :
- A study demonstrated that fluorinated pyrimidine derivatives significantly inhibited cell proliferation in A431 vulvar epidermal carcinoma cells, suggesting a similar potential for our compound .
- Another investigation into pyrimidine nucleosides revealed marked cytotoxicity against various cancer cell lines, reinforcing the potential therapeutic application of fluorinated pyrimidines .
-
Antibacterial Properties :
- Compounds with sulfonamide groups have been shown to exhibit potent antibacterial activity against a range of pathogens, including Staphylococcus aureus. This indicates that our compound may also possess similar properties.
- Mechanistic Insights :
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Ethylpyrimidine Derivatives | Pyrimidine ring | Antiviral and anticancer |
| Sulfonamide Derivatives | Sulfonamide group | Antibacterial |
| Benzofuran Derivatives | Benzofuran core | Neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves multi-step protocols, including nucleophilic substitution and sulfonylation. Key steps include:
- Pyrimidine ring functionalization : Fluorination at position 5 and ethyl group introduction at position 6 (see fluorinated pyrimidine synthesis in ).
- Pyrrolidinyl-sulfonyl linkage : Use of sodium hydride or potassium carbonate as base catalysts in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to facilitate sulfonylation .
- Phenoxy-acetamide coupling : Ethanol or THF as solvents with controlled pH (7–8) to avoid hydrolysis of the acetamide group .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Look for diagnostic signals:
- Pyrrolidinyl protons (δ 2.5–3.5 ppm, multiplet) and sulfonyl group (δ 3.8–4.2 ppm) .
- Fluoropyrimidine ring protons (δ 8.1–8.5 ppm for H-2 and H-6) .
- <sup>19</sup>F NMR : A singlet near δ -120 ppm confirms the 5-fluoro substitution .
- HRMS : Exact mass should match the molecular formula (C21H24FN4O5S; theoretical [M+H]<sup>+</sup> = 487.1397) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide SAR studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions (e.g., sulfonyl group as a hydrogen bond acceptor) .
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Focus on the fluoropyrimidine moiety’s role in π-π stacking with aromatic residues .
- SAR Insights : Replace the ethyl group with methyl or isopropyl to assess steric effects on binding affinity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Profiling : Use IC50 assays across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish target-specific inhibition from off-target cytotoxicity .
- Metabolite Screening : LC-MS/MS to detect reactive metabolites (e.g., quinone imines) that may cause false-positive cytotoxicity .
- Kinetic Studies : Compare compound stability in assay buffers (e.g., PBS vs. serum-containing media) to identify hydrolysis-driven artifacts .
Q. How can reaction engineering improve scalability while maintaining stereochemical purity?
- Methodological Answer :
- Continuous Flow Synthesis : Minimize epimerization at the pyrrolidinyl center by reducing residence time at high temperatures .
- Membrane Separation : Use nanofiltration to remove unreacted sulfonyl chloride intermediates without column chromatography .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR probes to monitor sulfonylation progress in real time .
Experimental Design Considerations
Q. What are critical controls for in vitro assays evaluating this compound’s kinase inhibition potential?
- Methodological Answer :
- Positive Controls : Staurosporine (pan-kinase inhibitor) and selective inhibitors (e.g., Imatinib for Abl kinase) .
- Negative Controls : DMSO vehicle (≤0.1% v/v) and scrambled peptide substrates.
- Counter-Screens : Test against non-target kinases (e.g., PKA, PKC) to confirm selectivity .
Q. How to design stability studies under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
